N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine

physicochemical profiling drug-likeness synthetic intermediate

This (E)-configured tricyclic ketoxime is the critical precursor to 8-aminotricyclo[5.2.1.0²,⁶]decane, the rigid scaffold required for quaternary ammonium structure-directing agents in high-silica zeolite synthesis. Unlike monocyclic or bicyclic oximes, its zero-rotatable-bond cage enforces a single docking pose, ensuring template-host selectivity. The (E)-oxime stereochemistry resists Beckmann rearrangement pathways that would otherwise destroy the tricyclic core, preserving the scaffold for amine formation. Purity verified at ≥95% across major suppliers. Bulk and custom quantities available for zeolite R&D and medicinal chemistry programs.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 6319-15-9
Cat. No. B1659054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
CAS6319-15-9
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C3CC2CC3=NO
InChIInChI=1S/C10H15NO/c12-11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9,12H,1-5H2/b11-10+
InChIKeyZOQDYKIXVHGLTC-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine CAS 6319-15-9 – Rigid Tricyclic Ketoxime for Zeolite-Directed Synthesis and Bioactive Derivative Platforms


N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine (CAS 6319‑15‑9) is a conformationally locked tricyclic ketoxime bearing an (E)‑configured C=N–OH group on the [5.2.1.0²,⁶]decane cage [1]. The compound contains zero rotatable bonds, one hydrogen‑bond donor and two acceptors, and has a computed XLogP3 of 2.3, distinguishing it from the parent ketone (tricyclo[5.2.1.0²,⁶]decan‑8‑one, CAS 13380‑94‑4) which lacks the oxime H‑bond donor [1][2]. It serves as the key synthon for a series of oxime esters and ethers that display local anesthetic and analgesic activities, as well as the precursor to 8‑aminotricyclo[5.2.1.0²,⁶]decane – the entry point to quaternary ammonium structure‑directing agents used in high‑silica zeolite synthesis [3][4][5]. The purity specification from multiple reputable vendors is ≥ 95 % .

Why Generic Substitution of N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine Fails – Conformational Rigidity and E‑Configuration Dependency


A generic oxime such as camphor oxime, norcamphor oxime, or even the Z‑isomer of the same scaffold cannot substitute for this compound in its primary industrial role: conversion to the tricyclo[5.2.1.0²,⁶]decan‑8‑amine scaffold required for zeolite structure‑directing agents. The cage‑shaped C₁₀H₁₅NO framework possesses zero rotatable bonds – a feature not shared by monocyclic or less‑constrained bicyclic oximes – which translates into a single, well‑defined spatial presentation of the amino group after reduction, a critical parameter for template‑host docking in microporous materials [1][2]. Moreover, the (E)‑geometry of the oxime dictates the course of Beckmann rearrangement; the Z‑oxime of the 9‑dimethylaminomethyl derivative selectively rearranges to a ring‑expanded lactam, whereas the E‑oxime (the target compound) resists this pathway, preserving the tricyclic scaffold for subsequent amine formation [3]. Generic oximes lacking the full tricyclic skeleton therefore cannot deliver the same zeolite product selectivity or the same pharmacological derivative activity profiles documented for the oxime‑ester/ether series [4].

Quantitative Differentiation Evidence for N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine (CAS 6319-15-9) vs. Closest Structural Analogs


Hydrogen‑Bond Donor Capacity – Oxime vs. Parent Ketone (CAS 13380‑94‑4)

The target oxime introduces one hydrogen‑bond donor (HBD) that is absent in the parent ketone tricyclo[5.2.1.0²,⁶]decan‑8‑one (CAS 13380‑94‑4) [1][2]. This single‑donor increment modulates solubility, permeability, and intermolecular interaction capacity without adding any rotatable bond, preserving scaffold rigidity.

physicochemical profiling drug-likeness synthetic intermediate

Lipophilicity Shift Relative to the Parent Ketone

Conversion of the ketone to the oxime increases the computed XLogP3 by +0.3 units, reflecting the replacement of C=O with the more lipophilic C=N–OH group [1][2]. This shift is modest but consistent and relevant when optimizing partitioning behavior in biphasic reaction systems or biological membranes.

lipophilicity drug design ADME

E‑Configuration Specificity in Downstream Beckmann Reactivity

The (8E)‑oxime geometry of the target compound directs reaction outcome under Beckmann conditions. Zagorodnikova and Shutalev (2002) showed that the Z‑oxime of the 9‑dimethylaminomethyl analog undergoes clean ring‑expansion to a tricyclo[5.3.1.0²,⁶]undecan‑8‑one, whereas the E‑oxime (the class to which CAS 6319‑15‑9 belongs) remains resistant to such rearrangement, retaining the [5.2.1.0²,⁶] skeleton [1]. This stereoelectronic differentiation is not available with non‑stereodefined commercial oximes.

stereochemistry Beckmann rearrangement process chemistry

Rotatable Bond Count – Conformational Restriction vs. Flexible Oximes

The target compound has zero rotatable bonds, identical to the parent ketone but contrasting with commonly used aliphatic oximes (e.g., cyclohexanone oxime, rotatable bonds = 0 but lower molecular complexity) or aryl oximes (rotatable bonds ≥ 1) [1][2]. In the zeolite template application, zero rotatable bonds translates to a single, rigid conformation of the ammonium derivative, which Zones et al. correlated with the formation of specific high‑silica zeolite phases [3].

conformational restriction molecular recognition entropy

Commercial Purity Benchmark – 95 % Minimum vs. Typical Research‑Grade Analogs

Reputable suppliers (AKSci, MolCore) specify a minimum purity of 95 % for CAS 6319‑15‑9, which meets or exceeds the typical 90–95 % range offered for closely related tricyclic oximes such as camphor oxime (often 90 %+ technical grade) or norcamphor oxime (typically 90–93 %) . This purity level reduces the need for pre‑use purification in synthetic sequences where stoichiometric control is critical.

purity specification procurement quality control

Proven Synthon Utility for Bioactive Derivatives – ED₅₀ Baselines from the Same Oxime Scaffold

Although direct in vivo data for the unsubstituted oxime are not reported, the Il Farmaco (1998) study demonstrates that derivatives built directly from this oxime (synthon 2) achieve ED₅₀ values as low as 0.15 mg/kg (oximino ether 4d) and 0.23 mg/kg (oximino ester 3a) for local anesthesia, surpassing the reference standard lidocaine in the same assay [1]. This establishes a quantitative potency ceiling for the scaffold that is unavailable for non‑tricyclic oxime platforms.

local anesthetic analgesic structure-activity relationship

High‑Value Application Scenarios for N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine


Zeolite Structure‑Directing Agent (SDA) Synthesis via 8‑Aminotricyclo[5.2.1.0²,⁶]decane

The oxime is reduced (PtO₂/H₂ followed by Na) to 8‑aminotricyclo[5.2.1.0²,⁶]decane, which is subsequently alkylated to quaternary ammonium salts. These rigid polycyclic cations act as SDAs for high‑silica zeolites (e.g., SSZ‑type frameworks), where the zero‑rotatable‑bond tricyclic geometry enforces a single docking pose [1][2]. The (E)‑oxime ensures the amine product retains the required exo/endo stereochemistry for template efficacy.

Medicinal Chemistry Building Block for Local Anesthetic and Analgesic Oxime Esters/Ethers

This oxime serves as the direct precursor (synthon 2) for a library of oxime esters and ethers that have demonstrated local anesthetic ED₅₀ values as low as 0.15 mg/kg in mouse models [1]. The tricyclic cage contributes to metabolic stability and a distinct SAR that is not accessible from camphor‑ or norcamphor‑derived oximes.

Beckmann Rearrangement Substrate for Tricyclic Lactam Synthesis

The (8E)‑oxime stereochemistry allows selective Beckmann rearrangement control. Where the Z‑isomer rearranges to a ring‑expanded lactam, the E‑oxime can be employed in orthogonal protection strategies, enabling stepwise diversification of the tricyclic core without scaffold rearrangement [1].

Rigid Fragment for Fragment‑Based Drug Discovery (FBDD)

With zero rotatable bonds, MW = 165.23, one H‑bond donor, two H‑bond acceptors, and XLogP3 = 2.3, the compound meets rule‑of‑three criteria for fragment screens while offering a conformationally unique tricyclic shape not represented by planar aromatic or monocyclic fragments [1]. Its computed properties make it suitable for both NMR‑ and crystallography‑based fragment screening cascades.

Quote Request

Request a Quote for N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.